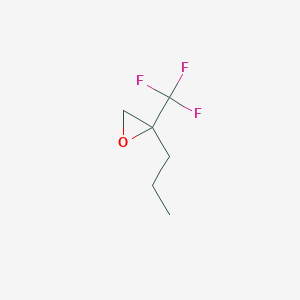

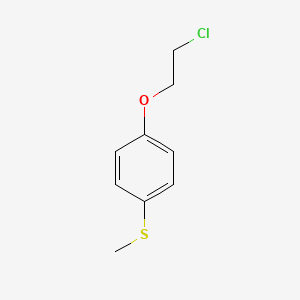

![molecular formula C7H10O3 B2627417 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid CAS No. 2470439-26-8](/img/structure/B2627417.png)

2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid” is a chemical compound with the CAS Number: 2470439-26-8 . It has a molecular weight of 142.15 . It is usually in powder form .

Synthesis Analysis

The synthesis of 2‑oxabicyclo [2.1.1]hexanes, which includes “this compound”, has been developed through an iodocyclization reaction . This approach provides a practical method for creating 2‑oxabicyclo [2.1.1]hexanes with two and three exit vectors .

Chemical Reactions Analysis

The ortho-substituted phenyl ring, a basic structural element in chemistry, is found in more than three hundred drugs and agrochemicals . Over the past decade, scientists have tried to replace the phenyl ring in bioactive compounds with saturated bioisosteres to obtain novel patentable structures . The development of 2-oxabicyclo [2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring represents a significant advancement in this area .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 142.15 . The compound is usually in powder form .

Scientific Research Applications

Synthesis and Structural Studies

- 2-Oxabicyclo[2.1.1]hexane derivatives have been synthesized through various methods, including cyclization and photocycloaddition processes. These compounds exhibit interesting structural properties, as evidenced by their NMR spectra and thermolysis behaviors (Kirmse & Mrotzeck, 1988).

Natural Product Isolation

- A cyclohexylacetic acid derivative similar in structure to 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid was isolated from Emilia sonchifolia. This compound's structure was elucidated using spectroscopic techniques, highlighting its potential biological relevance (Shen et al., 2013).

Stereoselective Synthesis

- Experiments have demonstrated the ability to achieve highly stereoselective synthesis of compounds related to this compound, showcasing the precision achievable in organic synthesis (Allemann & Vogel, 1991).

Ring Contraction Studies

- Research into the conversion of bicyclo[3.1.0]hexan-2-one into various esters and amides provides insight into the ring contraction and solvolytic reactivity of related bicyclic structures (Brook & Brophy, 1985).

Synthesis of Plant Metabolites

- The synthesis of important plant metabolites, like 12-Oxophytodienoic acid, using intermediates including (3-oxo-2-oxabicyclo[3.3.0]octan-6-yl)acetic acid, demonstrates the role of similar bicyclic compounds in the production of biologically significant molecules (Crombie & Mistry, 1991).

Advanced Organic Chemistry

- Studies on aminohydroxylations and acid-catalyzed rearrangements of related compounds offer deeper understanding of reaction mechanisms in organic chemistry, which can be applied in various synthetic processes (Drian & Vogel, 1987).

Functional Diversity Exploration

- Research on 2-oxa-5-azabicyclo[2.2.1]heptane as a platform for creating backbone-constrained γ-amino acid analogues illustrates the potential of these bicyclic compounds in drug design and functional diversity exploration (Garsi et al., 2022).

Chemical Synthesis and Transformation

- The synthesis of 2-azabicyclo[2.2.0]hexane derivatives and their transformation into azetidin-2-ones shows the versatility of bicyclic compounds in creating novel structures for potential pharmaceutical applications (Katagiri et al., 1986).

Future Directions

The development of 2-oxabicyclo [2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds with saturated bioisosteres in medicinal chemistry and agrochemistry . This could lead to the creation of novel structures with improved physicochemical profiles .

Mechanism of Action

Target of Action

The primary target of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .

Mode of Action

This compound interacts with its target, IRAK4, by inhibiting its activity . This inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .

Biochemical Pathways

The inhibition of IRAK4 by this compound affects the signaling pathways within the innate immune system . This results in a decrease in the production of inflammatory cytokines and chemokines, thereby affecting the inflammatory response .

Pharmacokinetics

The pharmacokinetic properties of 2-(2-Oxabicyclo[21It is known that the compound is a potent and selective irak4 inhibitor that is cns penetrant and has excellent adme properties .

Result of Action

The result of the action of this compound is a decrease in the inflammatory response. By inhibiting IRAK4, the compound prevents the production of inflammatory cytokines and chemokines, which can ultimately hinder patient recovery .

Properties

IUPAC Name |

2-(2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6(9)3-7-1-5(2-7)10-4-7/h5H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQDDZOEHJGCOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CO2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

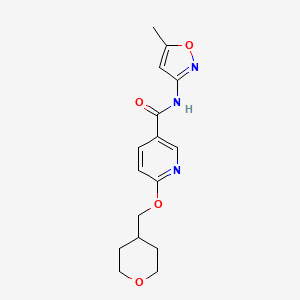

![3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2627334.png)

![Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2627335.png)

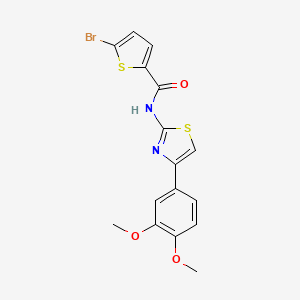

![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627337.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2627339.png)

![N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2627344.png)

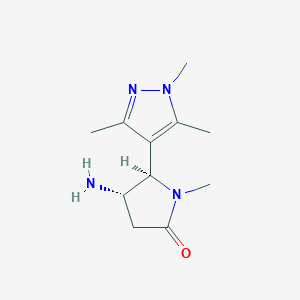

![9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2627348.png)

![Cyclopropyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2627354.png)